molecular formula C23H21ClN2O5S B4976737 2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide

2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzenesulfonamide

Cat. No. B4976737
M. Wt: 472.9 g/mol
InChI Key: XNNUYIDRRNUWLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. For instance, cascade synthesis techniques have been employed to create structurally complex sulfonamides, demonstrating the intricate steps and conditions required to achieve the final product (Rozentsveig et al., 2011)[https://consensus.app/papers/cascade-synthesis-rozentsveig/6ee5b23c175c57919e03b93f7e92c4e1/?utm_source=chatgpt].

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the molecular structure of compounds. For example, studies on tetrazole derivatives have provided detailed insights into their crystal structure, showcasing the planarity of tetrazole rings and the orientation of aryl rings (Al-Hourani et al., 2015)[https://consensus.app/papers/docking-studies-structure-tetrazole-derivatives-alhourani/09ea86d9ff8d51f5be47c15bd224693b/?utm_source=chatgpt].

properties

IUPAC Name

2-chloro-N-(2-methoxyphenyl)-5-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-12-9-13-10-15(12)21-20(13)22(27)26(23(21)28)14-7-8-16(24)19(11-14)32(29,30)25-17-5-3-4-6-18(17)31-2/h3-9,11,13,15,20-21,25H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNUYIDRRNUWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC1C3C2C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)S(=O)(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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